N-(1,3-benzodioxol-5-yl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide
Description
N-(1,3-Benzodioxol-5-yl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide is a synthetic small molecule characterized by a benzodioxol-5-yl group linked via an acetamide bridge to a pyridazinone core substituted with a 4-methylphenyl moiety.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4/c1-13-2-4-14(5-3-13)16-7-9-20(25)23(22-16)11-19(24)21-15-6-8-17-18(10-15)27-12-26-17/h2-10H,11-12H2,1H3,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOZFRXYUOREERO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC4=C(C=C3)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide typically involves multiple steps, including the formation of the benzodioxole and pyridazinone rings, followed by their coupling with the acetamide group. Common synthetic routes may involve:
Formation of Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Formation of Pyridazinone Ring: This involves the reaction of hydrazine derivatives with diketones or keto acids.
Coupling Reactions: The final step involves coupling the benzodioxole and pyridazinone intermediates with an acetamide group under specific conditions, such as using coupling reagents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-yl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted aromatic compounds.
Scientific Research Applications
N-(1,3-benzodioxol-5-yl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets would depend on the specific biological context and require further experimental validation.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on the Pyridazinone Core
The pyridazinone ring’s substitution pattern critically influences molecular interactions. Key analogs include:
4-Chlorophenyl Analog (N-(1,3-benzodioxol-5-yl)-2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]acetamide)
- Structural Difference : The 4-methylphenyl group in the target compound is replaced with a 4-chlorophenyl group.
- Impact : Chlorine’s electronegativity enhances dipole interactions and may improve binding affinity to hydrophobic pockets. However, increased molecular weight (397.81 g/mol vs. 377.39 g/mol for the target compound) could affect solubility .
4-Fluorophenyl Analog (CID-49671233)
- Structural Difference : Features a 4-fluorophenyl group and an extended ethyl-acetamide side chain.
- Impact: Fluorine’s small size and high electronegativity may optimize steric and electronic interactions.
5-(3-Methoxybenzyl)-Substituted Analog
Core Scaffold Modifications
Oxadiazole-Pyrrole Analogs ()
- Structural Difference: Replace pyridazinone with oxadiazole and pyrrole rings.
- Impact : These compounds (e.g., C22H18N4O4, MW 402.41 g/mol) exhibit distinct hydrogen-bonding patterns and solubility profiles. The oxadiazole’s rigidity may enhance stability but reduce conformational flexibility for target binding .
Data Table: Structural and Physicochemical Comparison
Biological Activity
N-(1,3-benzodioxol-5-yl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
- Molecular Formula : C21H19N3O4
- Molecular Weight : 377.39 g/mol
- CAS Number : 1260994-24-8
Anticancer Activity
Research has indicated that derivatives of benzodioxole, including this compound, exhibit significant cytotoxicity against various cancer cell lines. A study assessed the anticancer potential by measuring the half-maximal inhibitory concentration (IC50) values across different concentrations:
| Compound | Cell Line | IC50 (mM) | Remarks |
|---|---|---|---|
| 2a | Hep3B | 8.07 | Strong cytotoxicity |
| 2b | Hep3B | 9.12 | Comparable to Doxorubicin |
| Control | Doxorubicin | 7.40 | Standard reference |
The results indicated that compounds 2a and 2b showed lower IC50 values compared to other derivatives, suggesting a potent anticancer effect, particularly in hepatocellular carcinoma cells (Hep3B) .
Antimicrobial Activity
The antimicrobial efficacy of the compound was evaluated against several bacterial strains. The synthesized derivatives demonstrated varying degrees of activity, with significant effects noted against specific pathogens:
| Bacterial Strain | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | Low |
| Pseudomonas aeruginosa | Significant |
While the overall antimicrobial activity was limited, certain derivatives exhibited promising results, indicating potential for further development in antimicrobial therapies .
The mechanism through which this compound exerts its effects is believed to involve the modulation of pro-inflammatory cytokines such as IL-6 and TNF-α. Studies have shown that treatment with this compound can lead to a decrease in the release of these cytokines in cancer cell lines, suggesting an anti-inflammatory mechanism alongside its cytotoxic effects .
Case Studies and Research Findings
Several case studies have explored the biological activities of benzodioxole derivatives:
- Study on Cytotoxicity : A comprehensive evaluation found that benzodioxole derivatives exhibited a range of IC50 values across different cancer cell lines, with some compounds showing significant cytotoxicity comparable to established chemotherapeutics like Doxorubicin .
- Antioxidant Activity Assessment : The antioxidant properties were assessed using the DPPH assay, revealing that certain derivatives possess notable antioxidant capabilities, which may contribute to their overall therapeutic potential .
- Clinical Relevance : The potential application of these compounds in clinical settings is supported by their ability to inhibit cell cycle progression at the G2-M phase, indicating a mechanism that could be leveraged in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
